7-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 4-fluorophenyl group at position 7, a 4-methoxyphenyl group at position 2, a methyl group at position 5, and a pyridin-3-yl carboxamide moiety at position 4. These substituents are critical for its physicochemical and biological properties. The 4-fluorophenyl and 4-methoxyphenyl groups enhance lipophilicity and metabolic stability, while the pyridinyl carboxamide may contribute to target binding via hydrogen bonding .
For example, highlights the use of 4,4’-trimethylenedipiperidine as a green additive in ethanol/water mixtures to achieve high yields of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-triazolopyrimidine-6-carboxylate derivatives . Similarly, describes the substitution of a chlorine atom in 7-chloro-5-(4-fluorophenyl)-triazolopyrimidine with 2-(4-methoxyphenyl)ethylamine in N-methylpyrrolidone (NMP) under nitrogen . These methods suggest that the target compound could be synthesized via nucleophilic substitution or cross-coupling reactions under mild, eco-friendly conditions.
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-19-4-3-13-27-14-19)22(16-5-9-18(26)10-6-16)32-25(28-15)30-23(31-32)17-7-11-20(34-2)12-8-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORVHKHRVRYIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=C(C=C4)F)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative of triazolopyrimidine that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C25H21FN6O2
- Molecular Weight : 456.481 g/mol
- CAS Number : 539797-40-5
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes such as apoptosis, cell proliferation, and inflammation. It has been shown to influence pathways associated with cancer cell growth and survival.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested :
- H460 (lung cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
- SMMC-7721 (hepatocellular carcinoma)
IC50 Values :
| Compound | Cell Line | IC50 (µg/mL) | Comparison to Control |
|---|---|---|---|
| 7-(4-fluorophenyl)... | HCT116 | 6.76 | Better than 5-Fluorouracil (77.15) |
| 7-(4-fluorophenyl)... | A549 | 193.93 | Lower than control (371.36) |
The compound showed a selective cytotoxic effect on the HCT116 cell line compared to A549, indicating its potential as a targeted cancer therapy .
Apoptotic Induction
The compound has been observed to induce apoptosis in cancer cells through the activation of caspases. For example:
- Caspase Activation :
- Induced caspase-3 and caspase-9 production in a dose-dependent manner.
This suggests that the compound may trigger programmed cell death in tumor cells, enhancing its therapeutic potential against cancers .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound may exhibit anti-inflammatory activities by modulating inflammatory pathways. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies and Research Findings
-
Study on Cytotoxicity :
A study evaluated the cytotoxic effects of various derivatives of triazolopyrimidine on different cancer cell lines. The results indicated that compounds similar to the one in focus demonstrated significant selectivity towards specific cancer types while maintaining low toxicity towards normal cells . -
Mechanistic Insights :
Research into the mechanism revealed that the compound inhibits key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. This inhibition leads to increased apoptosis in treated cells . -
Comparative Analysis :
Comparative studies with known anticancer agents showed that this compound had comparable or superior efficacy against certain cancer types, particularly when assessed for IC50 values .
Comparison with Similar Compounds
Substituent Impact :
- Fluorophenyl vs. Thienyl () : The fluorophenyl group in the target compound increases electronegativity and metabolic stability compared to the thienyl group, which may enhance π-π stacking but reduce solubility .
- Pyridinyl vs.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound shows high structural similarity (>70%) to known kinase inhibitors (e.g., SAHA analogs) due to its triazolopyrimidine core and aromatic substituents .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-component reactions. A one-pot three-component approach using 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in ethanol with a catalyst like APTS (3-aminopropyltriethoxysilane) is efficient, achieving yields of ~70% . Alternative protocols involve substitution reactions, such as reacting 7-chloro intermediates (e.g., 5h) with amines (e.g., 2-(4-methoxyphenyl)ethan-1-amine) under nitrogen in polar aprotic solvents like NMP, yielding ~33–68% . Catalyst choice (e.g., APTS vs. acid additives) and solvent polarity significantly impact reaction efficiency and purity.
Q. What spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR are essential for confirming substituent positions. For example, the pyridin-3-yl group shows characteristic aromatic protons at δ 8.3–8.7 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
- X-ray Crystallography: Resolves bond angles and distances (e.g., dihedral angles between triazole and pyrimidine rings), crucial for understanding conformational stability and interactions with biological targets .
- Mass Spectrometry (LC-MS): Validates molecular weight (e.g., [M+H]+ peaks at ~440–540 m/z) .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved through mechanistic analysis?
Methodological Answer: Discrepancies in yields (e.g., 33% vs. 70%) often stem from:
- Catalyst Efficiency: APTS enhances cyclization via hydrogen bonding, whereas acid catalysts (e.g., acetic acid) may promote side reactions .
- Substituent Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl) reduce nucleophilicity, requiring longer reaction times .
- Purification Challenges: High-polarity solvents (e.g., ethanol vs. dioxane) influence crystallization efficiency .
Resolution Strategy: Kinetic studies (e.g., monitoring reaction progress via TLC/HPLC) and computational modeling (DFT) can identify rate-limiting steps and optimize conditions .
Q. What structure-activity relationships (SAR) govern its biological activity, and how can they be exploited?
Methodological Answer:
Q. What mechanistic insights explain its neuroprotective and antibacterial activities?
Methodological Answer:
- Neuroprotection: Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling. In vitro assays (e.g., LPS-induced microglial activation) show IC50 values of ~5–10 μM .
- Antibacterial Action: Targets dihydrofolate reductase (DHFR) in Enterococcus faecium, with MIC values of 2–4 μg/mL. Resistance studies (e.g., serial passage assays) reveal mutations in DHFR (e.g., F98Y) that reduce binding .
- Validation Techniques:
Data Contradiction Analysis
Q. Reported Discrepancies in Biological Potency
- Example: Neuroprotective IC50 values vary between 5 μM (rodent models) and 20 μM (human cell lines) .
- Root Cause: Species-specific differences in blood-brain barrier permeability and target protein homology.
- Resolution: Use human induced pluripotent stem cell (iPSC)-derived neurons for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
